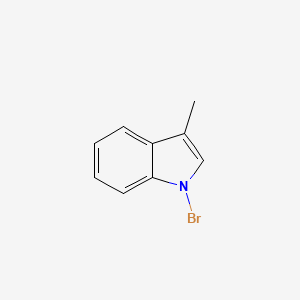

1-Bromo-3-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62070-53-5 |

|---|---|

Molecular Formula |

C9H8BrN |

Molecular Weight |

210.07 g/mol |

IUPAC Name |

1-bromo-3-methylindole |

InChI |

InChI=1S/C9H8BrN/c1-7-6-11(10)9-5-3-2-4-8(7)9/h2-6H,1H3 |

InChI Key |

DECLPAAVGBKLJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)Br |

Origin of Product |

United States |

Strategic Synthesis of 1 Bromo 3 Methyl 1h Indole and Its Derivatives

Direct Halogenation Approaches for Indole (B1671886) Systems

Direct halogenation is a common method for introducing a bromine atom onto the indole ring. The inherent electronic properties of the indole nucleus dictate the regiochemical outcome of electrophilic substitution reactions.

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and typically the primary site of electrophilic substitution. If the C3 position is occupied, as in 3-methylindole (B30407), electrophilic attack often occurs at the C2 position. nih.govacs.org Bromination at the N1 position (the indole nitrogen) requires specific conditions, usually involving the deprotonation of the N-H bond to form a more nucleophilic indolyl anion before reaction with an electrophilic bromine source.

Bromination of the benzene (B151609) portion of the indole ring is more challenging due to the higher reactivity of the pyrrole (B145914) moiety. researchgate.net To achieve bromination on the aromatic ring (positions C4, C5, C6, or C7), the more reactive C2 and C3 positions often need to be blocked, or directing groups must be present on the ring to influence the regioselectivity. For instance, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid leads to regioselective dibromination at the C5 and C6 positions. rsc.orgrsc.org

The choice of brominating agent and reaction conditions is crucial for controlling the outcome of the halogenation reaction. manac-inc.co.jp N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are the most commonly employed reagents for this purpose. commonorganicchemistry.com

N-Bromosuccinimide (NBS): * NBS is a versatile and easy-to-handle crystalline solid that serves as a source of electrophilic bromine. manac-inc.co.jpsuru-chem.com It is often used for selective bromination under various conditions. In the context of 3-methylindole, the reaction with NBS can be directed to different positions. Electrophilic bromination, typically carried out in polar solvents, can lead to substitution at the C2 position. nih.govacs.org Conversely, under radical conditions (e.g., in carbon tetrachloride with a radical initiator), bromination may occur on the C3-methyl group. commonorganicchemistry.com For the synthesis of 1-bromo-3-methyl-1H-indole, N-deprotonation of 3-methylindole with a strong base like sodium hydride (NaH), followed by quenching with NBS, would be a viable approach.

Molecular Bromine (Br₂): Elemental bromine is a powerful brominating agent. Its reaction with indoles is often rapid and can sometimes lead to multiple brominations or side products if not carefully controlled. The reaction of 3-substituted indoles with bromine can lead to the formation of 2-bromo derivatives. clockss.org The solvent plays a significant role; for example, selective bromination has been achieved in N,N-dimethylformamide (DMF). semanticscholar.org

| Brominating Agent | Typical Conditions | Primary Site of Attack on 3-Methylindole | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Polar solvents (e.g., THF, CH₃CN) | C2 (Electrophilic) | Mild, selective, easier to handle than Br₂. manac-inc.co.jporganic-chemistry.org |

| N-Bromosuccinimide (NBS) | Nonpolar solvents (e.g., CCl₄), radical initiator (AIBN) | C3-methyl group (Radical) | Used for benzylic-type bromination. commonorganicchemistry.com |

| N-Bromosuccinimide (NBS) | 1. Strong base (e.g., NaH) in THF 2. Addition of NBS | N1 | Requires initial deprotonation of the indole nitrogen. |

| Molecular Bromine (Br₂) | Various solvents (e.g., Acetic Acid, CCl₄, DMF) | C2, with potential for over-bromination | Highly reactive, requires careful control of stoichiometry and temperature. clockss.org |

Indole Ring Construction with Pre-Incorporated Substituents

An alternative to direct halogenation is to construct the indole ring from precursors that already contain the desired substituents. This approach offers excellent control over the final substitution pattern.

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. byjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. thermofisher.comalfa-chemistry.comwikipedia.org

To synthesize this compound using this method, one could envision two primary pathways:

Using a Brominated Phenylhydrazine (B124118): The reaction could start with a (bromophenyl)hydrazine. However, this would place the bromine atom on the benzene ring, not at the N1 position.

Using an N-Bromo Phenylhydrazine: A more direct, though potentially challenging, route would involve preparing an N-bromo-N-phenylhydrazine derivative. The stability and reactivity of such a precursor would be critical.

A more conventional Fischer synthesis would be used to produce 3-methylindole (from phenylhydrazine and acetone), which would then be subjected to N-bromination as described in section 2.1. The Fischer synthesis is robust and can be performed as a one-pot reaction, making it highly efficient for generating the core indole structure. byjus.comthermofisher.com

Functional Group Interconversions on Existing Indole Scaffolds

This strategy involves starting with an indole that has a different functional group at the N1 position and chemically converting it into a bromo group. This is a powerful method in organic synthesis for accessing compounds that are difficult to prepare directly. solubilityofthings.com

For example, one could start with 3-methylindole and install a protecting group on the nitrogen, such as a benzenesulfonyl or tert-butyldimethylsilyl group. orgsyn.org These groups can alter the reactivity of the indole ring or can be replaced in subsequent steps. However, a more direct interconversion for introducing a bromine at N1 involves the deprotonation-bromination sequence. The N-H bond of 3-methylindole is weakly acidic and can be deprotonated by a strong base like sodium hydride (NaH) or butyllithium (B86547) (BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgnih.gov The resulting indolyl anion is a potent nucleophile that readily attacks an electrophilic bromine source, such as molecular bromine (Br₂) or NBS, to yield the desired this compound. This method provides a clean and direct route to the N1-brominated product, avoiding potential side reactions at other positions on the indole ring.

Halogen Exchange Methodologies

The introduction of a bromine atom at the N1 position of the indole nucleus is a critical step in the synthesis of this compound. Halogen exchange methodologies, particularly N-bromination, are commonly employed for this transformation. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indoles due to its mild and selective nature. nih.govacs.orgresearchgate.netmissouri.eduwikipedia.org

The reaction of 3-methyl-1H-indole with NBS typically proceeds via an electrophilic substitution mechanism. The nitrogen atom of the indole ring attacks the electrophilic bromine of NBS, leading to the formation of the N-bromoindole. The regioselectivity of bromination on the indole ring can be influenced by the reaction conditions and the presence of substituents. nih.govacs.org For the synthesis of this compound, the reaction is generally carried out in an aprotic solvent to favor N-bromination over C-bromination.

Table 1: N-Bromination of 3-Methyl-1H-indole with NBS

| Entry | Solvent | Temperature (°C) | Reagent | Product | Yield (%) | Reference |

| 1 | CCl4 | Reflux | NBS | This compound | - | nih.govacs.org |

| 2 | CH2Cl2 | Room Temp | NBS | This compound | - | missouri.edu |

Yields are not always specified in the literature for this specific substrate but are generally high for N-bromination of indoles under these conditions.

Introduction of Methyl Group via Alkylation or Reductive Alkylation

The introduction of a methyl group at the C3 position of the indole ring is another key synthetic transformation. This can be achieved through various alkylation or reductive alkylation strategies.

Alkylation:

Direct C3-alkylation of a 1-bromo-1H-indole precursor can be accomplished using a suitable methylating agent, such as methyl iodide. nih.govacs.orgnih.gov The reaction typically proceeds via an electrophilic substitution mechanism, where the electron-rich C3 position of the indole attacks the electrophilic methyl group. The use of a base is often required to deprotonate the indole at the C3 position, generating a more nucleophilic intermediate.

Reductive Alkylation:

Reductive alkylation provides an alternative route to introduce the 3-methyl group. This method often involves the formylation of the C3 position of 1-bromo-1H-indole to yield 1-bromo-1H-indole-3-carbaldehyde, followed by reduction of the aldehyde and the iminium intermediate. researchgate.netorgsyn.orgnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. A direct reductive methylation can also be achieved using formaldehyde (B43269) in the presence of a suitable reducing agent. chemrxiv.org

Table 2: C3-Methylation Strategies for 1-Bromo-1H-indole Derivatives

| Method | Starting Material | Reagents | Product | Reference |

| Alkylation | 1-Bromo-1H-indole | 1. Base (e.g., NaH) 2. CH3I | This compound | nih.gov |

| Reductive Alkylation | 1-Bromo-1H-indole-3-carbaldehyde | NaBH4 or H2/Pd | This compound | researchgate.net |

| Reductive Amination | 1-Bromo-1H-indole | Formaldehyde, Reducing Agent | This compound | chemrxiv.org |

Carboxylation and Esterification Reactions

The synthesis of derivatives of this compound often involves the introduction of carboxyl or ester groups, which can serve as handles for further functionalization.

Carboxylation:

Carboxylation at the C2 position of this compound can be achieved through lithiation followed by quenching with carbon dioxide. The indole is first treated with a strong base, such as n-butyllithium, to deprotonate the C2 position, generating a highly nucleophilic organolithium species. This intermediate then reacts with CO2 to form the corresponding carboxylic acid upon acidic workup.

Esterification:

Once the carboxylic acid is formed, it can be readily converted to its corresponding ester through various esterification methods. researchgate.netnih.govrsc.orgcombichemistry.comclockss.orgrsc.orgdntb.gov.uaorganic-chemistry.orgnih.gov Fischer esterification, involving reaction with an alcohol in the presence of a catalytic amount of strong acid, is a common method. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the desired ester. Microwave-assisted esterification has also been reported as an efficient method for indole-2-carboxylic acid esters. researchgate.net

Table 3: Synthesis of Carboxylic Acid and Ester Derivatives

| Reaction | Starting Material | Reagents | Product | Reference |

| Carboxylation | This compound | 1. n-BuLi 2. CO2 3. H+ | This compound-2-carboxylic acid | - |

| Esterification | This compound-2-carboxylic acid | ROH, H+ | This compound-2-carboxylic acid ester | researchgate.netnih.govrsc.org |

| Esterification | This compound-2-carboxylic acid | RX, Base | This compound-2-carboxylic acid ester | nih.gov |

Protective Group Chemistry in this compound Synthesis

In multi-step syntheses of complex indole derivatives, the use of protecting groups for the indole nitrogen is often crucial to achieve the desired regioselectivity and to prevent unwanted side reactions. researchgate.netnih.govuri.edu The N-H proton of the indole ring is acidic and can interfere with various reactions, such as those involving strong bases or organometallic reagents.

Commonly used protecting groups for the indole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), tert-butyloxycarbonyl (Boc), and various silyl (B83357) groups. The choice of the protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.

For the synthesis of this compound, a protecting group strategy might be employed, for example, before the introduction of the methyl group at the C3 position. The indole nitrogen could be protected, followed by C3-methylation, and then deprotection to yield the N-H indole. However, for the direct synthesis of the target compound, a protecting group on the nitrogen is not necessary if the N-bromination is the final step.

Development of Optimized Synthetic Procedures

The development of efficient and scalable synthetic routes is a key focus in modern organic chemistry. For the synthesis of this compound and its derivatives, this involves exploring one-pot reaction sequences and optimizing process efficiency and scalability.

One-Pot Reaction Sequences

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. nih.gov For the synthesis of this compound, a potential one-pot procedure could involve the sequential addition of reagents for N-bromination and C3-methylation. For instance, 3-methyl-1H-indole could first be treated with NBS, followed by the in-situ addition of a methylating agent and a suitable base to effect C3-methylation. The feasibility of such a one-pot process would depend on the compatibility of the reagents and reaction conditions.

Process Efficiency and Scalability

The efficiency and scalability of the synthesis of this compound are important considerations for its practical application. researchgate.net The optimization of reaction conditions, such as temperature, reaction time, solvent, and catalyst loading, can significantly improve the yield and purity of the product. researchgate.net For large-scale synthesis, factors such as the cost and availability of starting materials, the safety of the reaction, and the ease of purification become critical. The use of robust and well-understood reactions, such as N-bromination with NBS and standard alkylation procedures, suggests that the synthesis of this compound can be amenable to scale-up with appropriate process development and optimization.

Advanced Reactivity and Transformation Chemistry of 1 Bromo 3 Methyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Patterns

The indole (B1671886) nucleus is inherently rich in electrons, making it highly susceptible to electrophilic attack. The most reactive position for electrophilic aromatic substitution on the indole ring is typically C3, which is significantly more reactive than benzene (B151609). wikipedia.org However, in 1-Bromo-3-methyl-1H-indole, the C3 position is already substituted, which redirects electrophilic attack to other positions on the indole scaffold.

Influence of Bromine and N-Methyl Substituents on Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the electronic effects of the bromine and N-methyl substituents. The nitrogen atom's lone pair of electrons strongly activates the pyrrole (B145914) ring towards electrophilic attack. The C3 position is the most nucleophilic site in unsubstituted indoles. chemrxiv.org

In the case of this compound, the N-bromo substituent acts as an electron-withdrawing group through induction, which deactivates the entire indole ring to some extent. However, the lone pairs on the bromine atom can participate in resonance, directing electrophiles to the ortho and para positions. The 3-methyl group is an activating group and directs electrophiles to the C2, C4, and C6 positions. The interplay of these effects determines the ultimate site of electrophilic attack. Generally, electrophilic substitution is directed away from the position of the existing substituent.

Site-Selective Functionalization at Pyrrole and Benzene Rings (C2, C3, C5, C6)

With the C3 position blocked, electrophilic substitution on this compound is directed to other available sites. The C2 position of the pyrrole ring is a primary target for functionalization. nih.gov Additionally, the benzene ring can undergo electrophilic substitution, typically at the C5 and C6 positions, depending on the reaction conditions and the nature of the electrophile.

Recent advances in catalysis have enabled the site-selective functionalization of various positions on the indole ring that are otherwise difficult to access. For instance, ruthenium catalysis has been employed for the C6-selective C-H alkylation of indole derivatives. Similarly, rhodium-catalyzed C-H olefination has been achieved at the C7 position. While these examples may not directly involve this compound, they highlight the potential for achieving high regioselectivity in the functionalization of the indole core through strategic catalyst and directing group selection.

Reactions with Specific Electrophilic Reagents (e.g., formylation, acylation, alkylation)

Formylation: The introduction of a formyl group onto the indole nucleus is a valuable transformation. While the Vilsmeier-Haack reaction is a classic method for the C3-formylation of indoles, alternative procedures are necessary when this position is blocked. acs.orgsemanticscholar.org Boron trifluoride diethyl etherate has been shown to be an effective catalyst for the C-H formylation of indoles using trimethyl orthoformate as the formyl source, allowing for formylation at various positions including C2 and C6. acs.org

Acylation: Friedel-Crafts acylation is a common method for introducing an acyl group. nih.gov In indoles where the C3 position is available, acylation preferentially occurs there. For this compound, acylation would be expected to occur at other positions, such as C2 or on the benzene ring. The choice of Lewis acid catalyst and reaction conditions can influence the regioselectivity of this reaction. nih.gov Chemoselective N-acylation of indoles can also be achieved using thioesters as the acyl source in the presence of a base like cesium carbonate. nih.gov

Alkylation: The alkylation of indoles can be complex, with potential for reaction at both nitrogen and carbon. acs.org While C3-alkylation is common for many indoles, the substitution pattern of this compound would direct alkylating agents to other positions. Nickel-catalyzed C-H alkylation with unactivated alkyl chlorides has been shown to be effective for the C2-alkylation of indoles. nih.gov Friedel-Crafts-type alkylation can also be employed, with regioselectivity influenced by the catalyst and reaction conditions. mdpi.com

| Reaction | Reagent/Catalyst | Typical Position of Attack | Reference |

|---|---|---|---|

| Formylation | BF3·OEt2 / Trimethyl orthoformate | C2, C6, C7 | acs.org |

| Acylation | Acid Anhydrides / Y(OTf)3 | C3 (if available) | nih.gov |

| N-Acylation | Thioesters / Cs2CO3 | N1 | nih.gov |

| Alkylation | Alkyl Chlorides / Nickel Catalyst | C2 | nih.gov |

| Alkylation | Alcohols / Palladium Catalyst | C3 (if available) | mdpi.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at different sites, primarily involving the displacement of the bromine atom or reactions of nucleophiles generated from the indole ring itself.

Reactivity of the Bromine Moiety

The bromine atom at the N1 position of this compound is susceptible to nucleophilic displacement. mdpi.combeilstein-journals.org The reactivity of this position is influenced by the stability of the resulting indolyl anion. A variety of nucleophiles can potentially displace the bromide, leading to a range of N-substituted 3-methylindoles. The ease of this substitution depends on the strength of the nucleophile and the reaction conditions employed.

Reactions of Indolyl Anions and Other Nucleophilic Sites

Treatment of N-unsubstituted indoles with a strong base can generate an indolyl anion, which is a potent nucleophile. nih.gov In the case of this compound, deprotonation is not a primary pathway for generating a nucleophile due to the N-bromo substituent. However, under certain conditions, such as in the presence of organometallic reagents, it may be possible to generate nucleophilic character at other positions of the indole ring, enabling reactions with various electrophiles.

| Reaction Type | Reactant | Key Feature | Reference |

|---|---|---|---|

| Displacement of Bromine | Various Nucleophiles | Reactivity at the N1 position. | mdpi.combeilstein-journals.org |

| Reaction of Indolyl Anions | Strong Base / Electrophile | Generation of a potent nucleophile from the indole nitrogen. | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent coupling partner in several such reactions. The N-bromo functionality allows for transformations that are distinct from those of C-bromoindoles.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. While classically employed for C-C bond formation involving aryl halides, its application to N-bromoindoles is a subject of specialized research. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with a halide. For this compound, this would theoretically lead to the formation of N-aryl-3-methylindoles.

While direct examples specifically involving this compound in Suzuki-Miyaura couplings are not extensively detailed in the provided search results, the arylation of indoles is a well-established field. For instance, direct palladium-catalyzed C-3 arylation of free (NH)-indoles with aryl bromides has been achieved under ligandless conditions. organic-chemistry.orgnih.gov This highlights the utility of palladium catalysis in indole functionalization, suggesting the potential for analogous N-arylation from N-bromo precursors. The success of such a reaction would be contingent on catalyst and ligand selection to favor N-C coupling over potential side reactions.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 1-Phenyl-3-methyl-1H-indole |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 1-(4-Methoxyphenyl)-3-methyl-1H-indole |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | dppf | Na₂CO₃ | DME | 3-Methyl-1-(pyridin-3-yl)-1H-indole |

Reductive Transformations

The reduction of this compound can proceed through various pathways, leading to either the removal of the N-bromo group, modification of other functional groups, or the addition of new substituents via reductive alkylation.

Chemoselective Reduction of Functional Groups

Chemoselective reduction is crucial when multiple reducible functional groups are present in a molecule. In the context of derivatives of this compound, one might need to reduce a carbonyl or nitro group while preserving the N-bromo bond or the indole ring. For example, the chemoselective reduction of a Knoevenagel condensation product derived from 5-bromo-1H-indole-3-carbaldehyde using sodium borohydride (B1222165) has been reported to selectively reduce the exocyclic double bond without affecting the bromo group or the indole core. niscpr.res.in Similarly, visible-light-driven reductive dearomatization of N-arylformyl indoles can lead to indolines, showcasing a method to selectively reduce the indole double bond. rsc.org The choice of reducing agent and reaction conditions is paramount to achieving the desired selectivity.

Table 2: Examples of Chemoselective Reductions on Indole Scaffolds

| Substrate | Reducing Agent | Functional Group Reduced | Preserved Group(s) |

| (Z)-4-((5-bromo-1H-indol-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | NaBH₄ | Exocyclic C=C | Bromo group, Indole ring |

| N-arylformyl indoles | Thiophenol (photocatalytic) | Indole π-system | Aryl halide |

Reductive Alkylation Strategies

Reductive alkylation is a powerful method for introducing alkyl groups onto an indole core. This can be achieved through various strategies. A metal-free reductive N-alkylation of indoles using aldehydes and triethylsilane has been developed, offering a mild and efficient route to N-alkylated indoles. acs.org Another approach involves the indium-catalyzed reductive alkylation of indoles with alkynes and hydrosilanes. acs.org

Furthermore, cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen has been demonstrated. nih.govresearchgate.net This method allows for the direct functionalization of the indole C3 position, and in the case of 3-methyl-1H-indole, could potentially occur at the C2 position. researchgate.net These methods provide pathways to introduce a wide range of alkyl substituents onto the indole scaffold, starting from the debrominated 3-methyl-1H-indole.

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy in organic synthesis. For the 3-methyl-1H-indole scaffold (the parent of this compound), C-H functionalization can be directed to various positions. The inherent reactivity of the indole ring favors electrophilic substitution at the C3 position; however, since this is blocked by a methyl group, functionalization is directed elsewhere.

The C2 position is a common site for functionalization in 3-substituted indoles. thieme-connect.comthieme-connect.com Palladium-catalyzed C-H arylations of free (NH) indoles with a carbonyl directing group at the C3 position can lead to C4-arylation. nih.govacs.org In some cases, this is followed by a domino reaction involving migration of the C3 substituent to the C2 position. nih.govacs.org Direct C-H functionalization can also be achieved at the C7 position by employing a suitable directing group on the indole nitrogen. nih.govacs.org These methodologies offer powerful tools to build molecular complexity on the 3-methylindole (B30407) core, which could be accessed from this compound via simple reduction.

Table 3: Regioselectivity in Direct C-H Functionalization of Substituted Indoles

| Indole Substrate | Reaction Type | Position Functionalized | Catalyst/Directing Group |

| 3-Acetylindole | C-H Arylation | C4 | Pd(II) / Acetyl group |

| 1-(Phosphinoyl)indole | C-H Arylation | C7 | Pd(OAc)₂ / Phosphinoyl group |

| 3-Methylindole | Reductive C-H Alkenylation | C2 | Co(acac)₃ / Triphos |

C3-Functionalization with Methyl Alcohols via Hydrogen Autotransfer

The direct C3-alkylation of indoles using alcohols as alkylating agents through a hydrogen autotransfer (HAT) mechanism represents an atom-economical and environmentally benign synthetic strategy. This methodology typically involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the nucleophilic C3 position of the indole. Subsequent reduction of the resulting indolyl-alkene intermediate by the alcohol, which is in turn oxidized, completes the catalytic cycle.

While specific studies on the C3-functionalization of this compound with methyl alcohols via hydrogen autotransfer are not extensively documented, the reactivity of related substituted indoles provides valuable insights. Research has shown that various halogenated indoles are well-tolerated in metal-free, base-mediated C3-alkylation reactions with a range of alcohols. rsc.orgchemrxiv.orgchemrxiv.org For instance, the Cs2CO3/oxone®-mediated C3-alkylation of indoles has been successfully applied to various C4–C7 functionalized indoles, including those bearing bromo substituents. rsc.orgchemrxiv.org The position of the bromine substituent on the indole ring has been observed to have a profound effect on the reaction rate. chemrxiv.org

The proposed mechanism for such a reaction with this compound would likely involve the initial oxidation of methanol (B129727) to formaldehyde (B43269). The electrophilic formaldehyde would then be attacked by the electron-rich C3 position of the indole ring. However, given that the C3 position is already substituted with a methyl group, the reaction would likely proceed at the C2 position, leading to a 2,3-disubstituted indole, or potentially involve a different reaction pathway altogether. The N-bromo substituent, being electron-withdrawing, would decrease the nucleophilicity of the indole ring, potentially requiring more forcing reaction conditions.

To illustrate the potential of this reaction, the table below shows representative examples of C3-alkylation of various substituted indoles with different alcohols, demonstrating the general applicability of the hydrogen autotransfer methodology.

| Indole Substrate | Alcohol | Product | Yield (%) | Reference |

| 4-Bromoindole | 4-Pyridinemethanol | 3-(pyridin-4-ylmethyl)-4-bromo-1H-indole | 81 | chemrxiv.org |

| 4-Bromoindole | 6-Methyl-2-pyridinemethanol | 4-Bromo-3-((6-methylpyridin-2-yl)methyl)-1H-indole | 60 | chemrxiv.org |

| 5-Bromo-4-fluoroindole | Pyridin-2-ylmethanol | 5-Bromo-4-fluoro-3-(pyridin-2-ylmethyl)-1H-indole | 44 | chemrxiv.org |

| Unsubstituted Indole | Pyridin-2-ylmethanol | 3-(pyridin-2-ylmethyl)-1H-indole | 80 | chemrxiv.org |

This table presents data for analogous reactions to illustrate the potential for C3-functionalization of bromo-substituted indoles via hydrogen autotransfer.

Remote C6-Functionalization of Disubstituted Indoles

The selective functionalization of the C6 position of the indole nucleus is a significant challenge in synthetic chemistry due to the inherent reactivity of the pyrrole ring. scispace.combohrium.com Recent advancements have demonstrated that remote C6-functionalization of 2,3-disubstituted indoles can be achieved through various catalytic systems, often employing directing groups to control regioselectivity. scispace.comnih.govfrontiersin.orgresearchgate.net

For this compound, which is a 1,3-disubstituted indole, the direct application of methodologies developed for 2,3-disubstituted indoles may not be straightforward. The success of these reactions often hinges on the presence of a directing group at the N1 or C2 position that can coordinate to a metal catalyst and facilitate C-H activation at the remote C6 position. scispace.com

One notable strategy involves the use of a removable pyrimidinyl directing group on the indole nitrogen in conjunction with a ruthenium catalyst to achieve C6-alkylation. scispace.com Another approach utilizes Brønsted acid catalysis for the C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters. nih.govfrontiersin.org This reaction is proposed to proceed through a mechanism where the Brønsted acid activates both the indole and the ketoester. nih.govfrontiersin.org The compatibility of this method with various functional groups, including halides, has been demonstrated. nih.govfrontiersin.org

In the case of this compound, the N-bromo group is not a typical directing group for C-H activation. However, its electronic influence on the indole ring could potentially alter the regioselectivity of electrophilic substitution reactions, although C6-selectivity would be difficult to achieve without a specific directing strategy. The development of a remote C6-functionalization method for 1,3-disubstituted indoles like this compound would likely require the design of a novel catalytic system or the introduction of a suitable directing group.

The following table showcases successful examples of remote C6-functionalization on different disubstituted indole scaffolds, highlighting the types of transformations that have been developed.

| Indole Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,3-Dimethyl-1H-indole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA (20 mol%) | C6-alkylated product | 42 | nih.gov |

| N-Pyrimidinyl-3-methyl-1H-indole | Ethyl 2-bromo-2-methylpropanoate | [RuCl2(p-cymene)]2, AgSbF6 | C6-alkylated product | 92 | scispace.com |

| Tetrahydro-1H-carbazole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA (20 mol%) | C6-alkylated product | 71 | nih.gov |

This table provides examples of C6-functionalization of various disubstituted indoles to illustrate the general strategies employed.

Cascade and Rearrangement Reactions

Allylation Cascade Reactions of Indole Systems

Cascade reactions offer an efficient approach to building molecular complexity from simple starting materials in a single operation. rsc.orgbaranlab.orglongdom.orgnih.govlongdom.org Allylation cascade reactions of indole derivatives can lead to the formation of diverse and complex polycyclic structures. rsc.orgjcu.edu.auresearchgate.net The outcome of these cascades is often highly dependent on the substitution pattern of the indole, the nature of the allylic electrophile, and the reaction conditions. rsc.orgjcu.edu.au

For a monomeric system like this compound, an allylation cascade could potentially be initiated by N-allylation, followed by intramolecular processes. The N-bromo group would likely influence the initial N-allylation step and the subsequent reactivity of the indole nucleus. The C3-methyl group would block reaction at this typically reactive site, potentially directing subsequent transformations to other positions on the indole ring.

The table below presents outcomes from the allylation of indigo (B80030) with various electrophiles, demonstrating the complexity and tunability of these cascade reactions.

| Indigo Derivative | Allylic Electrophile | Major Product(s) | Yield (%) | Reference |

| Unsubstituted Indigo | Allyl bromide | Pyridoindoloazepinoindolone | 72 | rsc.org |

| Unsubstituted Indigo | 1-Bromo-3-methyl-2-butene | Spiroindolinepyridoindolone analogue | 42 | rsc.org |

| Unsubstituted Indigo | Cinnamyl bromide | Spiroindolinepyridoindolone | 37 | rsc.org |

This table illustrates the products of allylation cascade reactions of indigo, providing a conceptual framework for potential cascades involving substituted indoles.

Intramolecular Rearrangements

Intramolecular rearrangements of substituted indoles can provide access to novel and structurally complex scaffolds. The presence of the N-bromo functionality in this compound suggests the possibility of unique rearrangement pathways. N-substituted indoles are known to undergo various types of rearrangements, including sigmatropic shifts.

One relevant example is the rearrangement of N-(2-bromoallyl)-arylamines to 2-methylindoles, which proceeds through a mechanism that could involve a Claisen-type rearrangement or a process involving a concerted bromine elimination and a 1,2-nitrogen shift. rsc.org This highlights the potential for the N-Br bond to participate in rearrangement processes.

Another analogous class of reactions is the rsc.orgrsc.org-rearrangement of N-oxyindoles, which provides a route to 3-oxyindole derivatives. organic-chemistry.org This reaction is believed to proceed through a concerted rsc.orgrsc.org-sigmatropic shift followed by rearomatization. organic-chemistry.org It is conceivable that an N-bromoindole derivative, under appropriate thermal or catalytic conditions, could undergo a similar rsc.orgrsc.org-rearrangement, potentially leading to the formation of a 3-bromo-2-hydroxy- or 3-bromo-2-alkoxy-indole derivative if an appropriate migrating group is present at the N1 position alongside the bromine.

The specific rearrangement pathways available to this compound would depend on the reaction conditions and the presence of other functional groups. The C3-methyl group would influence the stability of any intermediates and the regiochemical outcome of the rearrangement. Further experimental and computational studies would be necessary to fully explore the intramolecular rearrangement chemistry of this particular indole derivative.

Advanced Spectroscopic and Structural Characterization

Electronic Spectroscopy (UV-Visible)Specific UV-Visible absorption spectra for 1-Bromo-3-methyl-1H-indole are not documented in the available resources.

Therefore, the generation of a thorough and scientifically accurate article strictly adhering to the provided outline for this compound cannot be completed at this time due to the absence of requisite data.

Table of Compounds Mentioned

A table of compounds is not applicable as no specific data for any compound could be presented in the article.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations on 1-Bromo-3-methyl-1H-indole and related indole (B1671886) derivatives have provided significant insights into their geometry, stability, and chemical behavior.

Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-31G** basis set, is employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the optimization process yields key structural parameters. The indole ring system is largely planar, with minor deviations due to the substituents. The bromine atom at the N1 position and the methyl group at the C3 position influence the local geometry.

Below is a table of representative optimized geometric parameters for the core 3-methyl-1H-indole structure, which provides a basis for understanding the geometry of its N-bromo derivative. The introduction of a bromine atom at the N1 position would primarily affect the bond lengths and angles around the nitrogen atom.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | N1-C2 | 1.378 |

| Bond Length | C2-C3 | 1.385 |

| Bond Length | C3-C3a | 1.435 |

| Bond Length | C3-C(Methyl) | 1.508 |

| Bond Length | N1-C7a | 1.395 |

| Bond Angle | C7a-N1-C2 | 108.5 |

| Bond Angle | N1-C2-C3 | 110.2 |

| Bond Angle | C2-C3-C3a | 107.3 |

| Bond Angle | C2-C3-C(Methyl) | 125.1 |

Note: Data is based on typical values for 3-methyl-1H-indole derivatives calculated at the B3LYP/6-31G* level and should be considered representative.*

The electronic structure analysis reveals the distribution of electrons within the molecule. The bromine atom, being highly electronegative, withdraws electron density from the nitrogen atom, which in turn influences the aromaticity and electron distribution of the entire indole ring system.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilicity). youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For indole derivatives, the HOMO is typically a π-orbital distributed across the indole ring, while the LUMO is a π*-orbital. The presence of the bromo and methyl substituents modifies the energies of these orbitals.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: These values are representative for N-substituted bromo-indole derivatives and are used to illustrate the concept. The exact values for this compound may vary.

The relatively large HOMO-LUMO gap indicates good kinetic stability for the molecule. The distribution of the HOMO would be concentrated on the indole ring, particularly the C2-C3 bond and the benzene (B151609) portion, indicating these as potential sites for electrophilic attack. The LUMO would also be distributed over the aromatic system, with a significant contribution from the N-Br bond, suggesting its role in nucleophilic reactions.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would show a region of negative potential (red) around the π-system of the indole ring, particularly above the benzene ring and the C2-C3 double bond. This highlights the nucleophilic character of the indole core. A region of positive potential (blue) would be expected around the hydrogen atom attached to a potential acidic site and near the bromine atom due to its electron-withdrawing nature and the presence of a σ-hole, making it a site for potential nucleophilic interaction. The methyl group would exhibit a slightly positive to neutral potential.

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Indole π-system (above the rings) | Negative (Red) | Electrophilic Attack |

| Region around Bromine atom (σ-hole) | Positive (Blue) | Nucleophilic Interaction |

| Methyl Group Hydrogens | Slightly Positive | Weak Electrophilic Site |

Note: The table provides a qualitative prediction of the MEP map for this compound based on the known properties of its functional groups.

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.netscielo.org.mxnih.gov These descriptors are calculated using the ionization potential (I) and electron affinity (A), which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO).

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 5.85 |

| Electron Affinity (A) | -E_LUMO | 0.95 |

| Chemical Potential (μ) | -(I+A)/2 | -3.40 |

| Chemical Hardness (η) | (I-A)/2 | 2.45 |

| Chemical Softness (S) | 1/(2η) | 0.204 |

| Electrophilicity Index (ω) | μ²/ (2η) | 2.36 |

Note: The values are calculated based on the representative HOMO/LUMO energies provided in the FMO analysis section.

These descriptors collectively suggest that this compound is a moderately reactive molecule with a significant capacity to act as an electrophile.

Mechanistic Modeling and Reaction Pathway Elucidation

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and determining the energy profiles of reaction pathways. For this compound, mechanistic studies can shed light on its reactivity in various transformations, such as electrophilic substitutions or reactions involving the N-Br bond.

A transition state (TS) is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Characterizing the geometry and energy of the transition state is key to understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For instance, in an electrophilic aromatic substitution reaction on the 3-methyl-1H-indole core, the reaction would proceed through a Wheland intermediate (a sigma complex). DFT calculations can be used to locate the transition state leading to this intermediate. A study on the direct bromination of substituted indoles suggests a two-step mechanism. researchgate.net The first step, which is rate-determining, involves the formation of the sigma complex. The calculated Gibbs free energy barrier for this step is a critical parameter.

| Reaction Step | Description | Representative Gibbs Free Energy Barrier (ΔG‡) (kcal/mol) |

|---|---|---|

| Step 1 (Rate-Determining) | Formation of the sigma complex (Wheland intermediate) via electrophilic attack. | 15-25 |

| Step 2 | Deprotonation to restore aromaticity. | Low barrier (fast) |

Note: The energy barrier values are representative for the bromination of indole derivatives and serve to illustrate the concept. The actual barrier for a specific reaction involving this compound would depend on the electrophile and reaction conditions.

The geometry of the transition state would show the partial formation of a new bond between a carbon atom of the indole ring and the incoming electrophile, and a partial breaking of the π-system of the indole. The presence of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms it as a true saddle point on the potential energy surface. Such detailed mechanistic insights are invaluable for rationalizing experimental observations and designing new synthetic routes.

Table of Mentioned Compounds

Role of Intermediates in Reaction Progression

The synthetic versatility of the indole scaffold is largely dictated by the nature of the intermediates formed during chemical reactions. Computational studies help to elucidate the structure and stability of these transient species, which are often difficult to observe experimentally. In the reactions of bromo-indole derivatives, several key types of intermediates have been identified as crucial for reaction progression.

One common intermediate is the 3H-indolium cation . This species is typically formed by the initial protonation or electrophilic attack at the C3 position of the indole ring. The formation of this cation is a key step in reactions involving nucleophilic addition at the C2 position. For instance, in reactions of bromo-indoles with diketones, the initial protonation of the indole derivative by the acidic diketone leads to a 3H-indolium cation, which then undergoes nucleophilic attack by the diketone's enolate form. researchgate.net

Another significant class of intermediates is spiroindoleninium ions . These are generated in transition-metal-catalyzed dearomatization reactions. chemrxiv.org The dearomative C3-spirocyclization of an indole substrate results in a spiroindoleninium intermediate, which possesses a highly electrophilic C2 position. The fate of the reaction is then determined by the subsequent evolution of this intermediate, which can undergo processes like a Wagner-Meerwein-like 1,2-migration, driven by the rearomatization of the indole ring. chemrxiv.org

In multicomponent reactions, complex intermediates are often proposed to rationalize product formation. For example, in the synthesis of pyran derivatives from 3-cyanoacetyl indoles, reaction pathways can proceed through Knoevenagel condensation products which then undergo Michael addition to form a subsequent adduct. nih.gov This adduct can then proceed through intramolecular cyclization. nih.gov The stability and likelihood of formation of these various proposed intermediates can be evaluated using computational methods to support the plausibility of a given reaction mechanism.

| Reaction Type | Key Intermediate | Role in Reaction Progression |

| Electrophilic Addition | 3H-Indolium Cation | Facilitates nucleophilic attack at the C2 position. researchgate.net |

| Dearomative Spirocyclization | Spiroindoleninium Ion | Acts as a key electrophilic species that can undergo rearrangement or trapping by nucleophiles. chemrxiv.org |

| Multicomponent Reactions | Michael Adduct | Forms from the addition of a nucleophile to a Knoevenagel condensation product, leading to subsequent cyclization. nih.gov |

| Lewis Acid/Base Reactions | Indol-1-ium Tetrafluoroborate | Acts as a stable but reactive Lewis acid and electrophile for reactions with various nucleophiles. mdpi.com |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces governing crystal packing. Studies on bromo-substituted methyl-indole derivatives have utilized this technique to analyze the complex network of non-covalent interactions. iucr.orgiucr.org

For example, in the crystal structure of a related compound, 3-(bromomethyl)-1-(phenylsulfonyl)-1H-indole derivative, the most significant contributions to the Hirshfeld surface were found to be from H···O/O···H, H···H, Br···H/H···Br, and C···H/H···C contacts. nih.gov The analysis highlights the significance of the bromine atom in directing the crystal packing through Br···H interactions. The largest interaction energies are often associated with the pairing of antiparallel indole systems, while weaker hydrogen bonds and π–π interactions also play a crucial role. nih.gov This detailed understanding of supramolecular interactions is vital for crystal engineering and designing materials with specific solid-state properties.

| Contact Type | Contribution (%) |

|---|---|

| H···O/O···H | 24.3 |

| H···H | 18.4 |

| Br···H/H···Br | 16.8 |

| C···H/H···C | 8.4 |

| Other Contacts | 32.1 |

Prediction of Spectroscopic Properties (e.g., IR vibrational analysis)

Theoretical calculations are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. Density Functional Theory (DFT) is the most common method employed for this purpose, with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) being a standard choice for achieving a balance between accuracy and computational cost. nih.govresearchgate.net

The process involves first optimizing the molecular geometry to find its lowest energy conformation. Subsequently, harmonic vibrational frequencies are calculated at this equilibrium geometry. semanticscholar.org It is a standard practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to correct for systematic errors arising from the harmonic approximation and basis set limitations. researchgate.net

The predicted spectra can then be compared with experimental FT-IR and FT-Raman data. nih.gov This comparison aids in the definitive assignment of vibrational modes to specific molecular motions, such as N-H stretching, C=C aromatic stretching, or C-Br stretching. A detailed assignment is often achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. semanticscholar.org Such studies on indole derivatives have consistently shown an excellent correlation between the scaled theoretical frequencies and the experimental observations. nih.gov

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3400 | ~3410 (scaled) | N-H stretching |

| ν(C-H) aromatic | ~3100-3000 | ~3080 (scaled) | Aromatic C-H stretching |

| ν(C=C) aromatic | ~1600-1450 | ~1580 (scaled) | Aromatic ring stretching |

| δ(C-H) | ~1450-1300 | ~1420 (scaled) | In-plane C-H bending |

| ν(C-Br) | ~650-550 | ~610 (scaled) | C-Br stretching |

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in modern technologies such as optical data storage, signal processing, and telecommunications. nih.gov Organic molecules, particularly those with a delocalized π-electron system featuring donor and acceptor groups, can exhibit significant NLO responses. The indole nucleus can act as an effective π-electron donor.

Computational chemistry is a primary tool for predicting the NLO properties of new molecules, guiding synthetic efforts toward promising candidates. The key NLO parameters, such as the mean polarizability (α), the anisotropy of polarizability (Δα), and, most importantly, the first-order hyperpolarizability (β₀), can be calculated using DFT methods. nih.gov A large β₀ value is indicative of a strong second-order NLO response.

| Parameter | Symbol | Description |

| Mean Polarizability | α | A measure of the molecule's overall electronic response to an external electric field. |

| Anisotropy of Polarizability | Δα | Describes the non-uniformity of the polarizability in different directions. |

| First-Order Hyperpolarizability | β₀ | Quantifies the second-order NLO response, crucial for applications like frequency doubling. nih.gov |

Applications As Versatile Synthetic Intermediates

Role in the Construction of Complex Indole-Containing Architectures

The strategic placement of a bromine atom on the indole (B1671886) ring, specifically at the C1 position, provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. This capability is extensively exploited in palladium-catalyzed cross-coupling reactions to assemble complex molecules that feature the indole nucleus. Such reactions are fundamental in modern organic synthesis for creating sophisticated molecular architectures from simpler precursors.

Key coupling reactions where 1-bromo-3-methyl-1H-indole can serve as a substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the bromoindole with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon single bond. It is widely used to synthesize biaryl and substituted vinyl structures, effectively linking the indole core to other aromatic or olefinic systems. The Suzuki reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction: In the Heck reaction, the bromoindole is coupled with an alkene to form a substituted alkene, creating a new carbon-carbon bond. organic-chemistry.org This method is particularly useful for introducing vinyl groups or extending carbon chains from the indole ring, leading to the synthesis of complex polycyclic or substituted indole derivatives. acs.orgwikipedia.org The reaction typically demonstrates high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The result is the formation of a carbon-carbon triple bond, yielding an alkynyl-substituted indole. wikipedia.org These products are themselves versatile intermediates for further transformations and are key components in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org The reaction can often be carried out under mild, room-temperature conditions. wikipedia.orgnih.govacs.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromoindole with a primary or secondary amine. wikipedia.orgnih.govlibretexts.org It is a powerful method for synthesizing N-aryl or N-heteroaryl indoles, which are common motifs in pharmacologically active compounds. wikipedia.org The development of this reaction has significantly expanded the ability to create diverse arylamines from readily available aryl halides. wikipedia.orgorganic-chemistry.org

Through these transformations, this compound acts as a foundational scaffold, allowing chemists to systematically build molecular complexity and access a wide array of novel indole-containing compounds.

Precursor for the Synthesis of Indole Alkaloid Derivatives and Other Advanced Organic Scaffolds

Indole alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activity. wikipedia.orgrsc.orgencyclopedia.pub They are characterized by the presence of an indole core structure. wikipedia.orgrsc.org The synthesis of these complex molecules often relies on the strategic functionalization of simpler indole building blocks. rsc.org

This compound serves as a key precursor in the synthesis of various indole alkaloid derivatives. The bromine atom acts as a crucial functional handle for introducing complex side chains or for constructing additional ring systems, which are characteristic features of many alkaloids. The amino acid tryptophan is the biochemical precursor for this class of compounds. wikipedia.org

For instance, the C-Br bond can be converted into a C-C or C-N bond via the cross-coupling reactions mentioned previously, allowing for the attachment of intricate fragments necessary to build the target alkaloid skeleton. This approach is central to the total synthesis of many natural products, where a brominated intermediate is often intentionally prepared to facilitate a key bond-forming step late in the synthetic sequence. libretexts.org

Beyond natural products, this bromoindole is also used to create other advanced organic scaffolds. The ability to introduce a wide variety of substituents onto the indole ring allows for the design and synthesis of novel heterocyclic systems and complex organic materials with tailored electronic or photophysical properties.

Strategies for Derivatization Towards Diversified Chemical Libraries

The creation of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting material for generating such libraries due to the versatility of its bromo-substituent. A single starting material can be transformed into hundreds or thousands of unique derivatives through systematic and often automated chemical modifications.

The primary strategy for derivatization revolves around palladium-catalyzed cross-coupling reactions, which allow for the introduction of a vast array of chemical functionalities at the site of the bromine atom. Each type of coupling reaction opens a door to a different subset of chemical space.

Table 1: Key Derivatization Strategies for this compound

| Reaction Name | Coupling Partner | Bond Formed | Introduced Moiety | Significance |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Aryl, Heteroaryl, Vinyl | Access to biaryl compounds and conjugated systems. wikipedia.orgnih.govorganic-chemistry.org |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | C-C | Substituted Alkene | Elongation of carbon chains and synthesis of stilbene-like structures. organic-chemistry.orgnih.gov |

| Sonogashira Coupling | Terminal Alkyne (e.g., H−C≡C−R) | C-C (triple bond) | Alkyne | Creation of rigid, linear structures and precursors for further synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | Substituted Amine | Synthesis of N-arylated compounds, crucial in medicinal chemistry. wikipedia.orgorganic-chemistry.orgacsgcipr.org |

By employing these diverse coupling strategies, researchers can rapidly generate a library of 1,3-disubstituted indoles with a wide range of physical, chemical, and biological properties. For example, by using a variety of arylboronic acids in the Suzuki-Miyaura coupling, a library of biaryl indoles can be created. Similarly, using different amines in the Buchwald-Hartwig amination can produce a library of N-aryl indole derivatives. This systematic approach to derivatization is highly efficient for exploring structure-activity relationships (SAR) in drug development programs and for discovering novel materials with desired functionalities.

Kinetic and Mechanistic Studies

Quantitative Kinetic Investigations

There is a lack of specific quantitative kinetic investigations for 1-Bromo-3-methyl-1H-indole in the available scientific literature. While studies on the kinetics of related compounds, such as the nitrosation of 3-methylindole (B30407), have been conducted, this data cannot be directly extrapolated to the N-bromo variant. Kinetic studies are crucial for understanding the rate at which a reaction proceeds and the factors that influence it, such as concentration, temperature, and catalysts. Without experimental data, a quantitative assessment of the reactivity of this compound remains speculative.

Isotopic Labeling Studies for Mechanism Elucidation

No specific isotopic labeling studies for the elucidation of reaction mechanisms involving this compound have been found in the reviewed literature. Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. For instance, substituting an atom with its heavier isotope (e.g., hydrogen with deuterium, or carbon-12 with carbon-13) can help determine bond-breaking and bond-forming steps. The absence of such studies for this compound means that its reaction pathways have not been experimentally verified using this method.

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

While transition metal-mediated transformations of indole (B1671886) derivatives are a broad and active area of research, specific analyses of catalytic cycles involving this compound are not available. Such analyses typically detail the sequential steps of oxidative addition, transmetalation, and reductive elimination that a metal catalyst undergoes during a cross-coupling reaction. The reactivity of the N-bromo bond in this compound in such catalytic cycles has not been specifically investigated or documented.

Emerging Research Avenues and Future Directions

Development of Sustainable and Green Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. tandfonline.comresearchgate.net The future of chemical synthesis for compounds like 1-Bromo-3-methyl-1H-indole lies in the adoption of green and sustainable practices that prioritize efficiency, safety, and environmental responsibility. tandfonline.com

Key research directions include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comtandfonline.com Future work will likely adapt classical indole syntheses, such as the Fischer indole synthesis, to microwave conditions for the preparation of this compound, reducing energy consumption and the use of high-boiling point solvents. researchgate.netrsc.org

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, offer a compelling green alternative to traditional solution-phase synthesis. rsc.org Developing a mechanochemical route to this compound could drastically reduce solvent waste and potentially enable reactions that are difficult to achieve in solution. rsc.org

Use of Greener Solvents: Research will focus on replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives like ionic liquids, deep eutectic solvents, or water-based micellar systems. researchgate.netingentaconnect.commdpi.com These solvents can enhance reaction rates and selectivity while simplifying product isolation and reducing environmental impact.

| Synthetic Parameter | Conventional Methods | Green/Sustainable Methods | Potential Advantages |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ball milling | Reduced reaction time, Lower energy consumption tandfonline.comrsc.org |

| Solvent | Toluene, DMF, Xylene | Water, Ionic Liquids, Deep Eutectic Solvents, Solvent-free | Reduced toxicity and waste, Easier workup researchgate.netingentaconnect.com |

| Catalyst | Strong Brønsted or Lewis acids (H₂SO₄, AlCl₃) | Nanocatalysts, Biocatalysts, Reusable solid acids | Higher efficiency, Reusability, Milder conditions researchgate.net |

| Atom Economy | Often involves protecting groups and multi-step processes | One-pot, multicomponent reactions | Higher efficiency, Reduced waste generation researchgate.net |

Exploration of Novel Reactivity Modes for the Bromine and Methyl Groups

The bromine atom at the N1 position and the methyl group at the C3 position are key functional handles that have yet to be fully exploited. Future research will move beyond their traditional roles to uncover novel reactivity patterns.

N-Br Bond Reactivity: The N-bromo functionality is not merely a protecting group but a potential source of electrophilic bromine or a participant in radical reactions. Future studies could explore its use in intramolecular cyclizations, delivering the bromine atom to other positions on the indole ring, or as a bromine atom transfer (ATRA) agent in radical-mediated processes.

C3-Methyl Group Functionalization: The C3-methyl group is a prime target for C-H activation and functionalization. chemrxiv.org While electrophilic substitution at other positions of the indole ring is common, developing methods for the selective oxidation, halogenation, or metalation of this methyl group would open up new pathways for derivatization. acs.orgmdpi.com For instance, selective benzylic-type bromination of the methyl group could provide a precursor for a wide range of nucleophilic substitution reactions. mdpi.com

| Functional Group | Established Reactivity | Emerging/Future Reactivity Exploration | Potential Applications |

| N1-Bromine | N-protection, Precursor for N-H via debromination | Electrophilic bromine source, Radical initiator, Halogen-atom transfer (XAT) reagent | Intramolecular cyclization, Intermolecular bromination, Polymerization initiation |

| C3-Methyl | Steric director, Electronic modification of the ring | C-H activation/functionalization, Benzylic-type radical reactions, Directed metalation | Late-stage functionalization, Synthesis of complex tryptamine (B22526) analogs, Cross-coupling reactions chemrxiv.org |

Integration of this compound into Flow Chemistry and Automated Synthesis

To accelerate the discovery of new drug candidates and functional materials, high-throughput synthesis and optimization are essential. nih.gov Flow chemistry and automated synthesis platforms offer precise control over reaction parameters, improved safety for hazardous reactions, and the ability to rapidly generate libraries of compounds. researchgate.netrsc.org

Future research will focus on:

Developing Flow Protocols: Translating the synthesis of this compound and its subsequent functionalization reactions into continuous flow processes. researchgate.net This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, as microreactors provide superior heat and mass transfer. rsc.org

Automated Library Synthesis: Integrating flow reactors with automated liquid handlers and purification systems to create libraries of this compound derivatives. nih.gov This would enable rapid structure-activity relationship (SAR) studies by systematically modifying various positions of the indole core. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry | Key Advantages for this compound |

| Scalability | Difficult, requires re-optimization | Straightforward by extending run time | Enables seamless transition from lab-scale to pilot-scale production. researchgate.net |

| Safety | Poor heat transfer, risk of thermal runaway | Excellent heat and mass transfer, small reaction volumes | Safer handling of potentially energetic intermediates and exothermic reactions. rsc.org |

| Reaction Control | Limited control over mixing and temperature gradients | Precise control over residence time, temperature, and stoichiometry | Higher yields and selectivities, reduced byproduct formation. researchgate.net |

| Integration | Standalone operations | Easily integrated with online analysis and purification | Enables automated, multi-step syntheses and rapid library generation. nih.gov |

Advanced Catalyst Design for Selective Functionalization

Transition-metal catalysis has revolutionized indole chemistry by enabling C-H functionalization at positions that are not accessible through classical electrophilic substitution. researchgate.netrsc.org The next frontier lies in designing advanced catalysts that can selectively target specific C-H bonds in the presence of other reactive sites on the this compound scaffold.

Key areas of focus will include:

Remote C-H Functionalization: While C2 and C3 functionalization of indoles is well-established, targeting the C4, C5, C6, and C7 positions of the benzene (B151609) ring remains a significant challenge. nih.govrsc.org Future research will involve designing catalyst/directing group systems that can overcome the inherent reactivity of the pyrrole (B145914) ring and selectively functionalize these remote positions. nih.gov

Catalytic C-H Borylation: The introduction of a boron moiety, for example via a metal-free C-H borylation at a remote position, would create a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the installation of a wide array of substituents. nih.gov

Enantioselective Catalysis: For the synthesis of chiral indole derivatives, the development of catalysts for asymmetric transformations will be crucial. This includes enantioselective C-H functionalization or dearomatization reactions to create complex three-dimensional structures. researchgate.netresearchgate.net

Computational Chemistry in Predictive Synthesis and Reactivity

Computational chemistry and theoretical modeling have become indispensable tools for modern synthetic chemistry. bioengineer.org By providing insights into reaction mechanisms and predicting molecular properties, these methods can significantly accelerate the development of new synthetic strategies. nih.gov

Future applications for this compound will include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to understand the transition states and reaction pathways for the functionalization of this compound. This can help explain observed regioselectivity and guide the optimization of reaction conditions. nih.gov

Predictive Modeling: Developing predictive models for the reactivity of the various positions on the indole ring. By calculating properties such as charge distribution and frontier molecular orbital energies, researchers can predict the most likely sites for electrophilic, nucleophilic, or radical attack.

In Silico Catalyst Design: Computationally designing and screening new ligands and catalysts for selective C-H functionalization reactions. This approach can reduce the experimental effort required to identify optimal catalytic systems. bioengineer.org

| Computational Method | Application for this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Calculating reaction energy profiles and transition state geometries. nih.gov | Understanding reaction mechanisms, predicting regioselectivity, rationalizing catalyst performance. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvents or interacting with a catalyst. | Insight into solvent effects, catalyst-substrate binding modes, and conformational preferences. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivatives with their biological activity. | Predictive models for designing new compounds with enhanced therapeutic properties. |

| Virtual Screening/Docking | Predicting the binding affinity of derivatives to biological targets (e.g., enzymes, receptors). nih.gov | Prioritizing compounds for synthesis and biological testing, accelerating drug discovery. |

Q & A

Q. What are the standard synthetic routes for preparing 1-bromo-3-methyl-1H-indole, and how are intermediates characterized?

- Methodological Answer : A common approach involves N-alkylation of 5-bromoindole derivatives using NaH and alkyl halides in anhydrous solvents like DMSO. For example, 1-butyl-5-bromoindole is synthesized via reaction with 1-iodobutane, yielding 94% after purification by flash chromatography . Characterization typically relies on -NMR (e.g., δ 7.75 ppm for H4 in CDCl3) and HRMS for molecular ion confirmation. -NMR data (e.g., δ 136.0 for aromatic carbons) and comparison with literature values ensure structural fidelity .

Q. How is regioselectivity achieved during bromination of 3-methylindole precursors?

- Methodological Answer : Bromination at the 1-position is controlled using electrophilic brominating agents (e.g., NBS) under acidic conditions. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) influence selectivity. Reaction monitoring via TLC and quenching with aqueous NaSO minimizes over-bromination. Post-reaction purification via column chromatography (hexane/EtOAc) isolates the desired regioisomer .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : -NMR identifies substituent patterns (e.g., methyl groups at δ 2.46 ppm and aromatic protons at δ 7.23–7.75 ppm). -NMR confirms sp carbons (δ 121–136 ppm) and methyl carbons (δ 26–34 ppm). HRMS validates the molecular formula (e.g., [M+H] at m/z 224.9974). For crystalline derivatives, single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and dihedral conformations .

Advanced Research Questions

Q. How can conflicting yields in N-alkylation reactions (e.g., 25% vs. quantitative) be reconciled?

- Methodological Answer : Discrepancies arise from solvent polarity, base strength, and alkyl halide reactivity. For example, NaH in DMSO promotes efficient deprotonation, but trace moisture reduces yield. Microwave-assisted synthesis (e.g., 80°C, 30 min) improves efficiency by enhancing reaction homogeneity. Optimization via DoE (Design of Experiments) identifies critical factors (e.g., molar ratios, solvent drying) .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

- Methodological Answer : Byproducts like dihalogenated indoles or elimination products are minimized by:

Q. How does the methyl group at the 3-position influence reactivity in substitution reactions?

- Methodological Answer : The electron-donating methyl group deactivates the indole ring, directing electrophiles to the 5-position. For nucleophilic substitutions (e.g., SNAr), polar aprotic solvents (DMAc, DMSO) and elevated temperatures (80–120°C) are required. Computational modeling (DFT) predicts charge distribution, guiding reagent choice (e.g., soft vs. hard nucleophiles) .

Q. What methodologies validate the biological relevance of this compound derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC values against targets like kinases or cytochrome P450 using fluorescence-based substrates.

- Molecular docking : AutoDock Vina predicts binding modes to receptors (e.g., CB1 cannabinoid receptors ).

- ADMET profiling : Assess solubility (logP via HPLC) and metabolic stability (microsomal incubation) .

Contradiction Analysis and Troubleshooting

Q. Discrepancies in 19F^{19}F19F-NMR chemical shifts for fluorinated analogs: How to resolve?

Q. Divergent melting points in literature: What causes this, and how is purity ensured?

- Methodological Answer : Polymorphism or residual solvents (e.g., EtOAc) alter melting points. Recrystallization from ethanol/water mixtures followed by DSC (Differential Scanning Calorimetry) ensures phase homogeneity. Purity is validated by HPLC (≥98% area) and elemental analysis (Δ ≤ 0.4% for C, H, N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products